molecular formula C42H85NO3 B1234198 N-(tetracosanoyl)-sphinganine CAS No. 6063-36-1

N-(tetracosanoyl)-sphinganine

Cat. No.: B1234198
CAS No.: 6063-36-1
M. Wt: 652.1 g/mol
InChI Key: BPLYVSYSBPLDOA-WVILEFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tetracosanoyl)-sphinganine, also known as N-lignoceroyl-D-erythro-sphingosylphosphorylcholine, is a type of sphingolipid. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a long-chain fatty acid (tetracosanoic acid) attached to sphinganine, a type of sphingoid base. Sphingolipids are essential components of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

Target of Action

N-(tetracosanoyl)-sphinganine, also known as CER N-(tetracosanoyl)-sphingosine (CER NS), is a type of ceramide (CER), which is a lipid molecule. The primary target of this compound is the lipid matrix in the stratum corneum, the outermost layer of the skin . This lipid matrix plays a crucial role in the skin’s barrier function .

Mode of Action

This compound interacts with other lipids in the stratum corneum, including free fatty acids and cholesterol. It forms part of the long-periodicity phase, a unique crystalline lamellar phase in the skin’s lipid matrix . The interaction of this compound with these lipids contributes to the formation and maintenance of the skin’s barrier function .

Biochemical Pathways

The biochemical pathways involving this compound are related to the maintenance of the skin’s barrier function. The lipid matrix in the stratum corneum, where this compound is located, prevents extreme water loss and the entry of pathogens and chemicals into the body . The alteration in the ratio of different types of ceramides, including this compound, is characteristic of inflammatory skin diseases .

Result of Action

The action of this compound results in the maintenance of the skin’s barrier function. This suggests that the concentration of this compound plays a significant role in controlling water in the stratum corneum .

Action Environment

The action of this compound is influenced by the environment within the skin’s lipid matrix. Factors such as the presence and concentration of other lipids, the state of the skin (healthy or inflamed), and possibly other environmental factors like humidity and temperature, could influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tetracosanoyl)-sphinganine typically involves the acylation of sphinganine with tetracosanoic acid. This reaction can be carried out using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the acylation of sphinganine with tetracosanoic acid. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sphinganine moiety is oxidized to form ceramides.

    Reduction: Reduction reactions can convert the sphinganine moiety to dihydrosphinganine.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups of the sphinganine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Ceramides

    Reduction: Dihydrosphinganine derivatives

    Substitution: Various substituted sphinganine derivatives

Scientific Research Applications

N-(Tetracosanoyl)-sphinganine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.

    Biology: The compound is studied for its role in cell signaling and its effects on cell growth and apoptosis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing and protective properties.

Comparison with Similar Compounds

N-(Tetracosanoyl)-sphinganine can be compared with other sphingolipids such as:

    N-palmitoyl-sphinganine: This compound has a shorter fatty acid chain (palmitic acid) and is more commonly found in biological membranes.

    N-stearoyl-sphinganine: Similar to this compound but with an 18-carbon fatty acid chain (stearic acid).

    N-oleoyl-sphinganine: Contains an unsaturated fatty acid (oleic acid), which affects its physical properties and biological activity.

Uniqueness: this compound is unique due to its long-chain fatty acid, which imparts distinct physical and biological properties. Its longer chain length can influence membrane organization and signaling pathways differently compared to shorter-chain sphingolipids.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-WVILEFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415278
Record name N-(tetracosanoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6063-36-1
Record name N-Tetracosanoylsphinganine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006063361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tetracosanoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TETRACOSANOYLSPHINGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX93WFT4UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tetracosanoyl)-sphinganine
Reactant of Route 2
Reactant of Route 2
N-(tetracosanoyl)-sphinganine
Reactant of Route 3
Reactant of Route 3
N-(tetracosanoyl)-sphinganine
Reactant of Route 4
Reactant of Route 4
N-(tetracosanoyl)-sphinganine
Reactant of Route 5
N-(tetracosanoyl)-sphinganine
Reactant of Route 6
N-(tetracosanoyl)-sphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.